Fmoc-Orn(Ivdde)-OH
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Overview
Description
Fmoc-Orn(Ivdde)-OH: is a derivative of the amino acid ornithine, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and an ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group at the side chain. This compound is primarily used in solid-phase peptide synthesis to protect the amino and side chain groups during the synthesis process, ensuring that the desired peptide sequence is obtained without unwanted side reactions.
Mechanism of Action
Target of Action
Fmoc-Orn(Ivdde)-OH is a modified amino acid, and its primary targets are the biological systems where it can participate in the formation of peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a crucial component in peptide synthesis .
Mode of Action
The Fmoc group in this compound acts as a temporary protecting group for the N-terminus during peptide synthesis . It is cleaved by secondary amines such as piperidine, allowing the peptide chain to be assembled step by step . The Fmoc moiety’s hydrophobicity and aromaticity promote the association of building blocks, contributing to the self-assembly of Fmoc-modified amino acids and short peptides .
Biochemical Pathways
This compound, like other Fmoc-modified amino acids and short peptides, can self-assemble due to the hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . This self-assembly is a key biochemical pathway that results in unique and tunable morphologies of different functionalities .
Result of Action
The result of this compound’s action is the formation of peptides with specific sequences and structures. These peptides can have various biological activities, making them important in the environment in which they operate . The self-assembled structures formed by Fmoc-modified amino acids and short peptides can have various applications, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the peptide synthesis process can be affected by the pH, temperature, and the presence of other chemicals . Furthermore, the self-assembly of Fmoc-modified amino acids and short peptides can be influenced by factors such as peptide sequences and the presence of substantial aromatic moieties in their side-chains .
Biochemical Analysis
Biochemical Properties
Fmoc-Orn(Ivdde)-OH interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is largely driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety . This promotes the association of building blocks, leading to the formation of complex structures .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The Fmoc moiety’s hydrophobicity and aromaticity play a crucial role in these interactions .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Orn(Ivdde)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of ornithine is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting ornithine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Protection of the Side Chain: The side chain amino group of ornithine is protected using the ivDde group. This involves reacting the Fmoc-protected ornithine with ivDde chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to produce larger quantities. The process involves:
Large-Scale Protection Reactions: Using industrial reactors to carry out the protection reactions with Fmoc chloride and ivDde chloride.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Fmoc-Orn(Ivdde)-OH undergoes deprotection reactions to remove the Fmoc and ivDde groups. The Fmoc group is typically removed using a base such as piperidine, while the ivDde group is removed using hydrazine or a similar reagent.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, hydrazine for ivDde removal.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
Major Products:
Deprotected Ornithine: After removal of the protecting groups.
Peptides: When used in peptide synthesis, the major products are peptides with specific sequences.
Scientific Research Applications
Chemistry: Fmoc-Orn(Ivdde)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of amino groups, facilitating the stepwise assembly of peptides.
Biology: In biological research, this compound is used to synthesize peptides that can be used as probes, inhibitors, or substrates in various biochemical assays.
Medicine: Peptides synthesized using this compound can be used in the development of therapeutic agents, including peptide-based drugs and vaccines.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptides for drug development and production.
Comparison with Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-Orn(Ivdde)-OH but uses a tert-butyloxycarbonyl (Boc) group for side chain protection.
Fmoc-Arg(Pbf)-OH: Uses a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group for side chain protection.
Uniqueness: this compound is unique in its use of the ivDde group for side chain protection, which offers quasi-orthogonal protection and can be selectively removed without affecting the Fmoc group. This allows for greater flexibility and control in peptide synthesis.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O6/c1-20(2)16-27(30-28(36)17-33(3,4)18-29(30)37)34-15-9-14-26(31(38)39)35-32(40)41-19-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,20,25-26,36H,9,14-19H2,1-4H3,(H,35,40)(H,38,39)/t26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZWSEOHAQFMBS-SANMLTNESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of protecting the end amido group in Fmoc-Orn(Ivdde)-OH?
A1: Protecting the end amido group of amino acids like ornithine (Orn) with a protecting group like Ivdde is crucial during peptide synthesis. [] This protection prevents unwanted side reactions and ensures that the amino acid couples specifically at the desired site on the growing peptide chain.
Q2: What spectroscopic techniques were used to confirm the structure of this compound?
A2: The abstract mentions the use of four spectroscopic techniques for structural confirmation: []
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